BenchChemオンラインストアへようこそ!

Thiazolo[3,2-a[benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)-

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- (molecular formula C16H10N2O2S, MW 294.33 g/mol) is a fused heterocyclic compound belonging to the thiazolo[3,2-a]benzimidazole class. The scaffold comprises a thiazole ring annulated to a benzimidazole core, with a 3-hydroxybenzylidene substituent at position This compound is commercially available through the ChemBridge Express-Pick screening library (purity ≥90%, QC by NMR) and is supplied in bulk quantities for research use.

Molecular Formula C16H10N2O2S
Molecular Weight 294.3 g/mol
Cat. No. B10812686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[3,2-a[benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)-
Molecular FormulaC16H10N2O2S
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)O)S3
InChIInChI=1S/C16H10N2O2S/c19-11-5-3-4-10(8-11)9-14-15(20)18-13-7-2-1-6-12(13)17-16(18)21-14/h1-9,19H/b14-9-
InChIKeyPHLFMNFVQWJNBR-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)-: Core Scaffold Identity and Procurement Profile


Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- (molecular formula C16H10N2O2S, MW 294.33 g/mol) is a fused heterocyclic compound belonging to the thiazolo[3,2-a]benzimidazole class [1]. The scaffold comprises a thiazole ring annulated to a benzimidazole core, with a 3-hydroxybenzylidene substituent at position 2. This compound is commercially available through the ChemBridge Express-Pick screening library (purity ≥90%, QC by NMR) and is supplied in bulk quantities for research use [2]. The thiazolo[3,2-a]benzimidazole scaffold has been validated as a drug-like chemotype with activity across multiple therapeutic targets including nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and antitrichinellosis applications [3][4].

Why Generic Substitution Fails: Regioisomeric Differentiation of the 3-Hydroxybenzylidene Position in Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives


Within the 2-benzylidene-thiazolo[3,2-a]benzimidazol-3(2H)-one series, the position of the hydroxyl substituent on the benzylidene phenyl ring is a critical determinant of molecular recognition, hydrogen-bonding geometry, and electronic distribution that cannot be replicated by simple analog swapping [1]. The 3-hydroxy (meta) substituent establishes a distinct spatial orientation of the hydrogen-bond donor/acceptor relative to the planar thiazolobenzimidazole core, differing fundamentally from the 4-hydroxy (para) isomer (CAS 155099-32-4) and the 2-hydroxy (ortho) isomer (CAS 41776-82-3) [2]. In the NPP1 inhibitor series, benzylidene ring substitution patterns were shown to directly modulate inhibitory potency, with Ki values spanning from 467 nM to >10 μM across 25 derivatives, demonstrating that even single-atom positional changes produce quantifiable differences in target engagement [3]. Furthermore, crystallographic data for the unsubstituted (Z)-2-benzylidene analog confirms that the benzylidene moiety and the thiazolobenzimidazole core adopt near-planar geometry (dihedral angle 4.10°), meaning that the 3-hydroxy substituent's vector is presented in a spatially constrained orientation that is not interchangeable with other regioisomers without altering intermolecular interactions [4].

Quantitative Differentiation Evidence: Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- vs. Closest Analogs


Regioisomeric Hydroxyl Positioning Dictates Hydrogen-Bond Donor Geometry vs. the 4-Hydroxy (Para) and 2-Hydroxy (Ortho) Isomers

The 3-hydroxy (meta) substituent on the benzylidene phenyl ring of the target compound presents the hydroxyl hydrogen-bond donor at a dihedral angle of approximately 120° relative to the benzylidene–thiazole linkage, compared to 180° for the 4-hydroxy (para) isomer (CAS 155099-32-4) and 60° for the 2-hydroxy (ortho) isomer (CAS 41776-82-3) [1]. This angular displacement alters both intramolecular and intermolecular hydrogen-bonding capacity: the meta position precludes the direct through-conjugation with the electron-withdrawing thiazolo-benzimidazole carbonyl that is possible for the para isomer, while avoiding the steric clash and potential intramolecular H-bonding that the ortho isomer experiences [2]. In the broader NPP1 SAR series, Ki values across benzylidene-substituted derivatives ranged from 467 nM (most potent, 5-iodofuran-2-yl) to inactive, with aryl ring electronic and steric properties directly correlating with inhibitory potency [3].

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

NPP1 Inhibitory Scaffold Validation: Thiazolo[3,2-a]benzimidazol-3(2H)-one Chemotype Demonstrates Drug-Like, Selective Enzyme Inhibition

The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold has been validated as a new class of NPP1 inhibitors with drug-like properties, identified from a high-throughput screen of an 800-compound ChemBridge library [1]. Across 25 derivatives tested, the most potent compound (2-[(5-iodo-2-furanyl)methylene] derivative, compound 17) achieved a Ki of 467 nM against ATP as substrate with an uncompetitive inhibition mechanism [1]. The scaffold demonstrated high selectivity for NPP1 over related ecto-nucleotidases including NTPDase1 (CD39), NTPDases2-3, NPP2, NPP3, tissue-nonspecific alkaline phosphatase (TNAP), and ecto-5′-nucleotidase (eN, CD73) [1]. The 2-benzylidene-substituted derivatives constitute the core SAR series, establishing that aryl ring substitution directly modulates NPP1 affinity, providing the mechanistic framework within which the 3-hydroxybenzylidene analog's activity must be interpreted [2].

NPP1 Inhibition Glioblastoma Enzyme Selectivity

Anthelmintic Class Efficacy: 2-Benzylidene-Thiazolo[3,2-a]benzimidazol-3(2H)-ones Achieve High In Vivo Efficacy Against Trichinella spiralis

In a study of 2-substituted-[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ones, compounds bearing benzylidene-type substituents at position 2 demonstrated significant antitrichinellosis activity [1]. Compounds 4a and 4c achieved 100% effectiveness in the intestinal phase of trichinellosis and 88% and 80% effectiveness, respectively, in the muscle phase at a dose of 100 mg/kg body weight in mice [1]. Hepatotoxicity testing showed that compounds 4a and 4b possessed hepatotoxicity comparable to that of albendazole, the clinical reference standard [1]. Ab initio computations confirmed that the investigated thiazolobenzimidazolones adopt a planar geometry consistent with other broad-spectrum benzimidazole anthelmintics [1]. While the specific 3-hydroxybenzylidene analog was not among the discrete compounds 4a–c reported, the structure-activity relationship establishes that the 2-benzylidene substituent is compatible with high anthelmintic efficacy in this chemotype.

Anthelmintic Trichinella spiralis In Vivo Efficacy

Antioxidant Activity Within the Thiazolobenzimidazolone Class: 4-Fluorobenzylidene Analog Achieves 90.76% Lipid Peroxidation Inhibition

Within the 2-substituted-1,3-thiazolo[3,2-a]benzimidazolone series, the 4-fluorobenzylidene derivative (compound 17) exhibited the highest lipid peroxidation inhibition at 90.76% with an IC50 of 53.70 μg/mL in the TBA-MDA assay [1]. The study established that benzylidene ring substitution directly modulates antioxidant potency through effects on bond dissociation enthalpy and radical scavenging mechanism (HAT vs. SET pathways) [1]. The 3-hydroxy substituent on the target compound introduces a phenolic OH group capable of hydrogen atom transfer (HAT)-based radical scavenging, a mechanistic feature absent in the non-hydroxylated benzylidene analogs. Density functional theory (DFT) calculations at the B3LYP/6-311++G(∗∗) level for the most active derivative provided a computational framework for predicting relative antioxidant capacity within the series [1].

Antioxidant Lipid Peroxidation Radical Scavenging

Analytical Characterization and Physicochemical Property Differentiation: GC-MS Spectral Fingerprint and Computed Descriptors vs. Unsubstituted Benzylidene Analog

The target compound has a verified GC-MS spectral fingerprint (SpectraBase Compound ID HMCDgMB9SU2) with exact mass 294.046299 Da, providing a definitive identity confirmation method that distinguishes it from the unsubstituted 2-benzylidene analog (C16H10N2OS, exact mass 278.051 Da, Δ = +15.995 Da corresponding to one oxygen atom) [1]. Computed physicochemical properties (XLogP3-AA = 3.7 for the 4-hydroxy isomer, comparable for the 3-hydroxy isomer) indicate a calculated lipophilicity approximately 0.5–0.8 log units lower than the unsubstituted benzylidene analog (estimated XLogP3 ~4.2–4.5) due to the hydroxyl group, translating to improved aqueous solubility and potentially altered membrane permeability [2]. The compound's commercial specification includes ≥90% purity with NMR quality control, enabling direct procurement without additional purification steps [3].

Analytical Chemistry Quality Control Physicochemical Properties

Priority Application Scenarios for Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- Based on Differentiated Evidence


NPP1 Inhibitor Lead Optimization and Glioblastoma Drug Discovery

The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold has been established as a drug-like, selective NPP1 inhibitor chemotype with Ki values ranging from 467 nM to >10 μM across 25 derivatives [1]. The 3-hydroxybenzylidene derivative offers a meta-hydroxylated benzylidene vector that is structurally distinct from the furanyl, phenyl, and halogen-substituted analogs explored in the published SAR series, providing a new directionality for hydrogen-bond interactions within the NPP1 active site. Given NPP1's validated role in glioblastoma and CPPD deposition disease [1], this compound is suited as a starting point for fragment-based or structure-guided optimization campaigns targeting NPP1-driven pathologies.

Anthelmintic Screening Cascades Targeting Trichinella spiralis and Related Nematodes

The 2-benzylidene-thiazolo[3,2-a]benzimidazol-3(2H)-one subclass has demonstrated in vivo proof-of-concept against T. spiralis, with compounds achieving 100% intestinal phase and 80–88% muscle phase efficacy at 100 mg/kg [2]. The 3-hydroxybenzylidene analog, bearing a phenolic hydroxyl group, introduces an additional hydrogen-bonding pharmacophore that may enhance target binding or alter metabolic stability relative to the reported active compounds. This compound is a rational inclusion in antiparasitic screening panels where benzimidazole-based anthelmintic scaffolds are being evaluated, particularly for resistance-breaking profiles.

Antioxidant Mechanism-of-Action Studies Using Phenolic Benzylidene Probes

The thiazolobenzimidazolone chemotype has demonstrated antioxidant activity via lipid peroxidation inhibition, with the best analog achieving 90.76% inhibition (IC50 = 53.70 μg/mL) [3]. The 3-hydroxybenzylidene substituent on the target compound provides a phenolic OH group capable of hydrogen atom transfer (HAT)-based radical scavenging, a mechanistic feature characterized by DFT calculations at the B3LYP/6-311++G(∗∗) level for related analogs [3]. This compound can serve as a mechanistic probe to deconvolute HAT vs. SET antioxidant pathways within the thiazolobenzimidazolone series, and to benchmark the contribution of meta-phenolic substitution to overall radical-scavenging capacity.

Physicochemical Property-Driven Fragment Library Expansion for Hydrogen-Bonding Pharmacophore Diversity

With a molecular weight of 294.33 Da, XLogP3-AA of approximately 3.7, one hydrogen-bond donor, and four hydrogen-bond acceptors [4], the 3-hydroxybenzylidene derivative conforms to the Rule of Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) with minor exceedance in HBA count, making it suitable for fragment-based screening libraries [5]. The meta-hydroxyl orientation provides a distinct hydrogen-bond directionality vector compared to para- or ortho-substituted analogs, increasing three-dimensional pharmacophore diversity within fragment collections. The compound is commercially available in bulk through ChemBridge's Express-Pick library with NMR quality control [5], facilitating immediate deployment in high-throughput fragment screening campaigns.

Quote Request

Request a Quote for Thiazolo[3,2-a[benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.